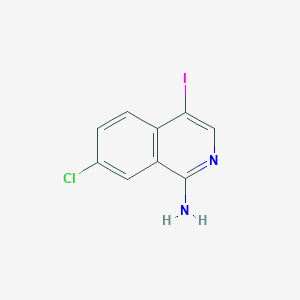![molecular formula C12H15BrO B13669845 2-Bromo-1-[3-(tert-butyl)phenyl]ethanone](/img/structure/B13669845.png)
2-Bromo-1-[3-(tert-butyl)phenyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-[3-(tert-butyl)phenyl]ethanone is an organic compound with the molecular formula C12H15BrO It is a brominated ketone, featuring a bromine atom attached to the alpha position of the ethanone group, and a tert-butyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-[3-(tert-butyl)phenyl]ethanone typically involves the bromination of 1-[3-(tert-butyl)phenyl]ethanone. One common method is the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the alpha position of the ethanone group.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, safety measures are crucial due to the handling of bromine and other reactive chemicals.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-[3-(tert-butyl)phenyl]ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), amines (NH2R), or thiols (SHR).
Reduction Reactions: The compound can be reduced to 1-[3-(tert-butyl)phenyl]ethanol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The ethanone group can be further oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or primary amines in polar solvents like ethanol or water.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions, or chromium trioxide (CrO3) in acetic acid.
Major Products Formed
Substitution: Formation of 1-[3-(tert-butyl)phenyl]ethanol or corresponding amines and thiols.
Reduction: Formation of 1-[3-(tert-butyl)phenyl]ethanol.
Oxidation: Formation of 3-(tert-butyl)benzoic acid.
Scientific Research Applications
2-Bromo-1-[3-(tert-butyl)phenyl]ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-Bromo-1-[3-(tert-butyl)phenyl]ethanone involves its reactivity as an electrophile due to the presence of the bromine atom. It can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or modulating receptor functions. The molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-phenylethanone: Similar structure but lacks the tert-butyl group, making it less sterically hindered.
2-Bromo-1-(4-methylphenyl)ethanone: Similar structure with a methyl group instead of a tert-butyl group, affecting its reactivity and steric properties.
2-Bromo-1-(4-chlorophenyl)ethanone: Contains a chlorine atom on the phenyl ring, influencing its electronic properties and reactivity.
Uniqueness
2-Bromo-1-[3-(tert-butyl)phenyl]ethanone is unique due to the presence of the tert-butyl group, which provides steric hindrance and can influence the compound’s reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules.
Properties
Molecular Formula |
C12H15BrO |
|---|---|
Molecular Weight |
255.15 g/mol |
IUPAC Name |
2-bromo-1-(3-tert-butylphenyl)ethanone |
InChI |
InChI=1S/C12H15BrO/c1-12(2,3)10-6-4-5-9(7-10)11(14)8-13/h4-7H,8H2,1-3H3 |
InChI Key |
ZEDMENALRQNCBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1)C(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-Morpholino-7H-pyrrolo[2,3-d]pyrimidin-6-yl)aniline](/img/structure/B13669762.png)
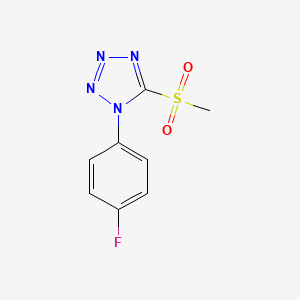
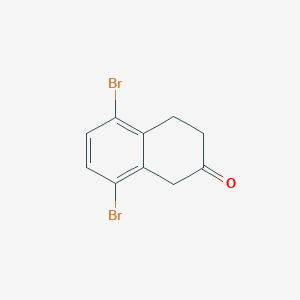
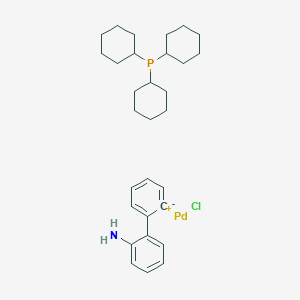
![Ethyl 2-[4-(Cbz-amino)-2-oxopyrimidin-1(2H)-yl]acetate](/img/structure/B13669776.png)
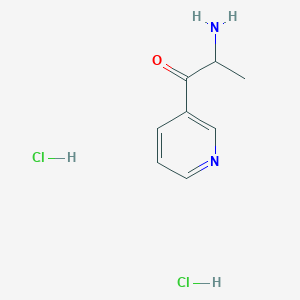
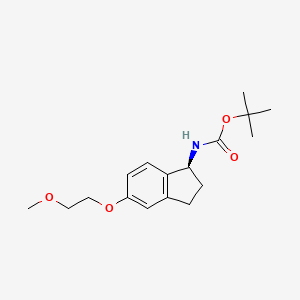
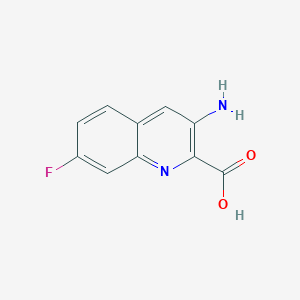
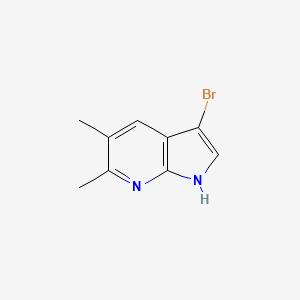
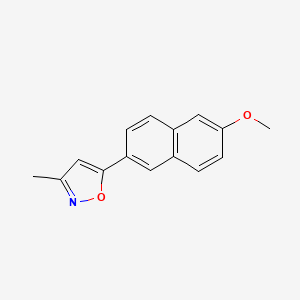
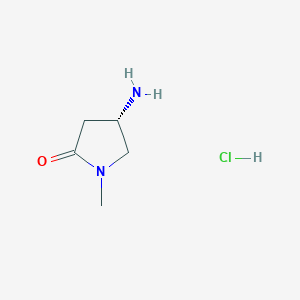
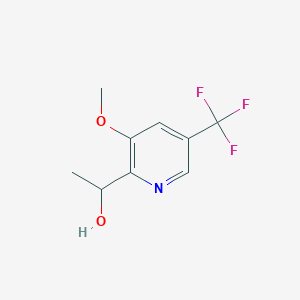
![6-Bromo-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13669840.png)
